(1-Cyclopropyl-2-morpholin-4-ylethyl)amine

Description

Properties

IUPAC Name |

1-cyclopropyl-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-9(8-1-2-8)7-11-3-5-12-6-4-11/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTRIXCQUMHEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Uncharted Territory: The Enigmatic Profile of CAS 1343839-30-4

An In-Depth Examination of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine for the Research Community

Executive Summary

In the vast landscape of chemical compounds, some molecules are extensively characterized, their mechanisms of action and potential therapeutic applications widely documented. Others, however, remain largely unexplored, their properties and potential held within the confines of their chemical structure. CAS 1343839-30-4, identified as (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, falls squarely into the latter category. Despite its availability from chemical suppliers, a thorough investigation of scientific literature and public databases reveals a significant absence of published research detailing its biological activity, pharmacological profile, or potential therapeutic applications. This guide serves not as a summary of existing knowledge, but as a foundational document for researchers intrigued by the prospect of exploring a novel chemical entity. We will dissect its molecular structure, identify key chemical features that may hint at its potential, and propose a strategic framework for its initial characterization.

Molecular Structure and Physicochemical Properties

At the heart of any scientific inquiry into a novel compound lies a fundamental understanding of its structure. (1-Cyclopropyl-2-morpholin-4-ylethyl)amine is a relatively small molecule with distinct structural motifs that are prevalent in medicinal chemistry.

| Identifier | Value | Source |

| CAS Number | 1343839-30-4 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O | [1][2] |

| Molecular Weight | 170.26 g/mol | [1][2] |

| IUPAC Name | (1-Cyclopropyl-2-morpholin-4-ylethyl)amine | [1][2] |

The molecule's architecture, featuring a cyclopropyl group, an ethylamine linker, and a terminal morpholine ring, provides a starting point for hypothesizing potential biological interactions. The presence of two nitrogen atoms, one a primary amine and the other a tertiary amine within the morpholine ring, suggests the potential for forming multiple hydrogen bonds and ionic interactions with biological targets.

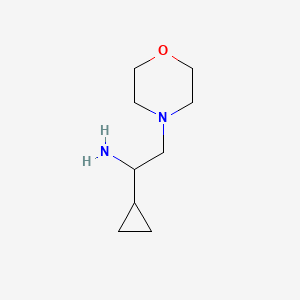

Figure 1: 2D Chemical Structure of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine.

Deconstructing the Moieties: A Predictive Approach to Potential Biological Activity

In the absence of empirical data, a rational starting point for investigation involves analyzing the known roles of the compound's constituent chemical fragments in established pharmacophores.

-

Cyclopropyl Group: This small, strained ring is a common feature in many bioactive molecules. Its rigid structure can serve as a conformational constraint, locking the molecule into a specific orientation that may be favorable for binding to a target protein. Furthermore, the cyclopropyl group can act as a bioisostere for a phenyl ring or a gem-dimethyl group, influencing metabolic stability and lipophilicity.

-

Ethylamine Linker: This flexible chain provides spacing and rotational freedom between the cyclopropyl and morpholine moieties, allowing the molecule to adopt various conformations to fit into a binding pocket. The primary amine is a key site for potential interactions and is a common feature in neurotransmitter analogues and other receptor ligands.

-

Morpholine Ring: The morpholine heterocycle is a frequently incorporated scaffold in drug discovery. Its saturated, non-planar structure can improve physicochemical properties such as aqueous solubility and metabolic stability. The tertiary amine within the ring can act as a hydrogen bond acceptor.

Proposed Research Pathways: A Strategic Framework for Initial Investigation

Given the structural features of CAS 1343839-30-4, a logical first step would be to screen the compound against a panel of targets where these moieties are known to be important for activity.

Neurological Targets

The overall structure of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine bears a resemblance to certain classes of psychoactive compounds and neurotransmitter modulators.

Proposed Initial Screens:

-

Monoamine Transporters: The ethylamine backbone is a classic feature of monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin). Initial screening could involve radioligand binding assays for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Sigma Receptors: The combination of a nitrogen-containing heterocycle and a cyclopropyl group is found in some sigma receptor ligands. Screening for binding affinity at both sigma-1 (σ₁) and sigma-2 (σ₂) receptors would be a valuable starting point.

-

Dopamine and Serotonin Receptors: A broad panel of G-protein coupled receptors (GPCRs), particularly dopamine (D₁-D₅) and serotonin (5-HT₁-₇) receptor subtypes, should be investigated to identify any potential agonist or antagonist activity.

Figure 2: Proposed initial screening workflow for neurological targets.

Other Potential Target Classes

While neurological targets appear to be a logical starting point, the structural motifs of CAS 1343839-30-4 could also interact with other enzyme and receptor families.

Proposed Exploratory Screens:

-

Ion Channels: The amine functionalities could potentially interact with various ion channels. A broad screen against a panel of sodium, potassium, and calcium channels could uncover unexpected activities.

-

Enzyme Inhibition: The compound could be screened against a panel of common enzymes in drug discovery, such as monoamine oxidase (MAO-A and MAO-B), various cytochrome P450 isoforms (to assess metabolic stability and potential for drug-drug interactions), and kinases.

Experimental Protocols: A Guide to Initial Characterization

The following provides a generalized, step-by-step methodology for an initial binding assay, which would be a fundamental first experiment for this compound.

Protocol: Radioligand Binding Assay for a Target Receptor

-

Preparation of Cell Membranes:

-

Culture cells expressing the target receptor of interest (e.g., HEK293 cells transfected with the human dopamine transporter).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a known radioligand for the target receptor (e.g., [³H]WIN 35,428 for DAT).

-

Add increasing concentrations of the test compound (CAS 1343839-30-4) to compete with the radioligand for binding.

-

To determine non-specific binding, add a high concentration of a known, non-radioactive ligand for the target receptor to a separate set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Safety and Handling

According to available safety data, (1-Cyclopropyl-2-morpholin-4-ylethyl)amine is classified as an irritant.[1][2] It may be harmful if ingested or inhaled, and it is irritating to mucous membranes and the upper respiratory tract.[2] As with any uncharacterized compound, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The toxicological properties of this compound have not been fully investigated.[2]

Conclusion and Future Directions

CAS 1343839-30-4, or (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, represents a blank slate in the world of chemical biology and drug discovery. Its structural features provide intriguing hints at potential biological activity, particularly within the central nervous system. The lack of existing data presents a unique opportunity for researchers to be the first to characterize its pharmacological profile. The strategic screening cascades and foundational experimental protocols outlined in this guide offer a roadmap for embarking on this exploratory journey. The initial data generated from such studies will be pivotal in determining whether this enigmatic molecule holds the key to novel biological insights or therapeutic interventions.

References

Sources

An In-depth Technical Guide to the Predicted Mechanism of Action for (1-Cyclopropyl-2-morpholin-4-ylethyl)amine

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive analysis of the predicted mechanism of action for the novel chemical entity, (1-Cyclopropyl-2-morpholin-4-ylethyl)amine. By dissecting its structural components and drawing parallels with established pharmacophores, we present a series of well-founded hypotheses regarding its biological targets and cellular effects. This guide is intended to serve as a foundational resource for directing future preclinical research and development efforts.

Executive Summary

(1-Cyclopropyl-2-morpholin-4-ylethyl)amine is a synthetic small molecule integrating two key pharmacologically active moieties: a cyclopropylamine group and a morpholine ring, connected by an ethylamine linker. The cyclopropylamine scaffold is a recognized "privileged motif" in medicinal chemistry, known for its presence in potent enzyme inhibitors, particularly monoamine oxidase (MAO) inhibitors.[1] The morpholine ring is a versatile heterocycle frequently incorporated into drug candidates to enhance physicochemical properties and confer a wide range of biological activities, including effects on the central nervous system.[2][3]

Based on a thorough structural and literature analysis, we predict three primary putative mechanisms of action for (1-Cyclopropyl-2-morpholin-4-ylethyl)amine:

-

Primary Hypothesis: Inhibition of Monoamine Oxidase (MAO-A and/or MAO-B) due to the presence of the cyclopropylamine moiety.

-

Secondary Hypothesis: Modulation of serotonin and norepinephrine reuptake (SNRI activity), a characteristic associated with some morpholine-containing CNS-active compounds.[4]

-

Tertiary Hypothesis: Inhibition of the PI3K/Akt/mTOR signaling pathway, a possibility suggested by the inclusion of the morpholine ring, which is found in several kinase inhibitors.[3][5]

This guide will elaborate on the rationale behind each hypothesis, propose a comprehensive suite of experiments for their validation, and discuss the potential therapeutic implications and liabilities of this molecule.

Molecular Structure and Physicochemical Properties

-

IUPAC Name: (1-Cyclopropyl-2-morpholin-4-ylethyl)amine

-

CAS Number: 1343839-30-4[6]

-

Molecular Formula: C9H18N2O[6]

-

Molecular Weight: 170.26 g/mol [6]

| Property | Predicted Value |

| pKa (strongest basic) | 9.8 ± 0.1 |

| LogP | 0.8 ± 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Molar Refractivity | 48.9 ± 0.3 cm³ |

Predictions generated using standard computational models.

The structure features a primary amine attached to a cyclopropyl group, which is then linked via an ethyl chain to a morpholine ring. The presence of two basic nitrogen atoms suggests the molecule will be protonated at physiological pH, influencing its solubility, membrane permeability, and receptor interactions.

Predicted Mechanisms of Action: A Deep Dive

Primary Hypothesis: Monoamine Oxidase (MAO) Inhibition

The most compelling predicted mechanism of action for (1-Cyclopropyl-2-morpholin-4-ylethyl)amine is the inhibition of monoamine oxidases A and B. This hypothesis is strongly supported by the presence of the cyclopropylamine moiety, a well-established pharmacophore in MAO inhibitors.[1][7]

Causality of Experimental Choices:

The prototypical MAO inhibitor, tranylcypromine, is a cyclopropylamine derivative.[8] The mechanism of inhibition by such compounds often involves the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, leading to irreversible inhibition.[8] The structural similarity of the core of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine to these known inhibitors makes MAO a high-probability target.

Proposed Signaling Pathway:

Caption: Predicted MAO Inhibition Pathway.

Experimental Validation Protocol:

A tiered approach is recommended to confirm and characterize the MAO inhibitory activity.

Tier 1: In Vitro Enzyme Inhibition Assays

-

Objective: To determine the IC50 values of the compound against human MAO-A and MAO-B.

-

Methodology:

-

Utilize commercially available MAO-A and MAO-B inhibitor screening kits (e.g., fluorometric or colorimetric assays).

-

Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

-

Incubate the recombinant human MAO-A or MAO-B enzyme with the compound for a predetermined time.

-

Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and measure the product formation over time.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Include known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

-

Tier 2: Mechanism of Inhibition Studies

-

Objective: To determine if the inhibition is reversible or irreversible and competitive, non-competitive, or uncompetitive.

-

Methodology:

-

Reversibility: Perform dialysis or dilution experiments. Pre-incubate the enzyme with a high concentration of the inhibitor, then remove the inhibitor by dialysis or rapid dilution. Measure the recovery of enzyme activity. A lack of recovery suggests irreversible inhibition.

-

Kinetics: Conduct enzyme kinetic studies by measuring the initial reaction velocities at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

-

Secondary Hypothesis: Serotonin-Norepinephrine Reuptake Inhibition (SNRI)

The morpholine ring is a structural feature in some CNS-active drugs, including those that act as SNRIs.[4] The overall structure of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, with its amine groups and flexible linker, could allow it to bind to the serotonin transporter (SERT) and norepinephrine transporter (NET).

Proposed Experimental Workflow:

Caption: Experimental Workflow for SNRI Activity.

Experimental Validation Protocol:

Tier 1: In Vitro Transporter Binding and Uptake Assays

-

Objective: To assess the binding affinity and functional inhibition of the compound at human SERT, NET, and the dopamine transporter (DAT) for selectivity.

-

Methodology:

-

Binding Assays: Perform competitive radioligand binding assays using cell membranes prepared from HEK293 cells stably expressing hSERT, hNET, or hDAT. Use selective radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Uptake Assays: Use the same stable cell lines to measure the inhibition of radiolabeled neurotransmitter uptake (e.g., [³H]5-HT for SERT, [³H]NE for NET). Calculate IC50 values.

-

Potential Liabilities: Cytochrome P450 Inhibition and Reactive Metabolite Formation

A critical aspect to consider is the known propensity of the cyclopropylamine moiety to undergo metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, and myeloperoxidase (MPO).[9] This can lead to the formation of reactive α,β-unsaturated aldehydes, which can form covalent adducts with cellular proteins and lead to toxicity, as has been suggested for the hepatotoxicity of trovafloxacin.[9][10]

Proposed Metabolic Pathway and Toxicity:

Caption: Predicted Metabolic Activation Pathway.

Experimental Validation Protocol:

Tier 1: In Vitro Metabolic Stability and Metabolite Identification

-

Objective: To assess the metabolic stability of the compound and identify potential reactive metabolites.

-

Methodology:

-

Incubate the compound with human liver microsomes (HLMs) in the presence of NADPH.

-

Include a trapping agent, such as glutathione (GSH), to capture reactive electrophilic metabolites.

-

Analyze samples at various time points using LC-MS/MS to determine the rate of parent compound depletion (for half-life calculation) and to identify potential GSH adducts. The detection of a GSH adduct corresponding to the ring-opened cyclopropylamine would be a significant finding.

-

Tier 2: CYP Inhibition and Reaction Phenotyping

-

Objective: To determine which CYP isozymes are responsible for the compound's metabolism and to assess its potential as a CYP inhibitor.

-

Methodology:

-

CYP Inhibition: Evaluate the compound's ability to inhibit major human CYP isozymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) using commercially available kits with probe substrates.

-

Reaction Phenotyping: Incubate the compound with a panel of recombinant human CYP enzymes to identify the specific enzymes responsible for its metabolism.

-

Summary of Predicted Activities and Proposed Experiments

| Predicted Mechanism | Key Structural Moiety | Rationale | Primary Experimental Validation |

| MAO Inhibition | Cyclopropylamine | Structural similarity to known MAO inhibitors (e.g., tranylcypromine). | In vitro MAO-A and MAO-B enzyme inhibition assays (IC50 determination). |

| SNRI Activity | Morpholine & Linker | Morpholine is present in CNS-active drugs; overall structure is amenable to transporter binding. | Radioligand binding and neurotransmitter uptake assays for SERT and NET. |

| CYP450 Inhibition/Metabolic Activation | Cyclopropylamine | Known mechanism-based inactivator and potential for reactive metabolite formation. | Human liver microsome stability assays with GSH trapping; CYP inhibition panel. |

Conclusion and Forward Look

The novel molecule (1-Cyclopropyl-2-morpholin-4-ylethyl)amine presents a compelling profile for potential CNS activity, primarily through the inhibition of monoamine oxidase. The structural alerts, however, necessitate a thorough investigation of its metabolic fate and potential for P450-mediated toxicity. The experimental plan outlined in this guide provides a clear, logical, and scientifically rigorous path to elucidate the mechanism of action and assess the therapeutic potential and liabilities of this compound. The results of these studies will be critical in determining the future direction of the research and development program for this promising entity.

References

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

Macdonald, T. L., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 665-671. Retrieved from [Link][9]

-

Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link][4]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Retrieved from [Link][7]

-

Martinez, C. D., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link][11]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 1043-1055. Retrieved from [Link][12]

-

Kaur, M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1845-1883. Retrieved from [Link][2]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. Retrieved from [Link][5]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link][3]

-

Sun, Q., et al. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & Medicinal Chemistry Letters, 17(24), 6682-6686. Retrieved from [Link][10]

-

Novakov, O., et al. (2018). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-424. Retrieved from [Link][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. matrixscientific.com [matrixscientific.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. sciencescholar.us [sciencescholar.us]

Deconvoluting the Mechanism: A Strategic Guide to Identifying Potential Therapeutic Targets for (1-Cyclopropyl-2-morpholin-4-ylethyl)amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity (1-Cyclopropyl-2-morpholin-4-ylethyl)amine presents a compelling structural architecture for therapeutic development. It combines two motifs with proven utility in medicinal chemistry: a cyclopropylamine group, known to enhance metabolic stability and target affinity[1], and a morpholine ring, a privileged scaffold recognized for improving pharmacokinetic properties[2]. The absence of established biological data for this specific molecule necessitates a systematic and multi-pronged approach to identify its molecular targets. This guide provides a comprehensive, field-proven strategy for the deconvolution of its mechanism of action, designed for drug discovery and development professionals. We will detail a logical workflow, from initial computational predictions to rigorous experimental validation, emphasizing the causality behind methodological choices to ensure a robust and self-validating research program.

Introduction: Structural Rationale and Strategic Overview

The structure of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine suggests significant potential for biological activity. The cyclopropylamine moiety is a key feature in various drugs, valued for introducing conformational rigidity that can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity[1]. However, this group is also known to be a potential mechanism-based inactivator of cytochrome P450 enzymes, a critical consideration for metabolic profiling[3]. The morpholine ring is frequently incorporated into drug candidates to enhance properties like aqueous solubility and metabolic stability, often leading to improved oral bioavailability and a favorable safety profile[2][4].

Given these structural alerts, a target identification campaign must be both broad in its initial scope and rigorous in its validation phase. Our proposed strategy is built on a tiered approach, designed to efficiently generate and then systematically validate therapeutic hypotheses.

Sources

Computational Profiling and Molecular Docking Strategies for (1-Cyclopropyl-2-morpholin-4-ylethyl)amine

[1]

Executive Summary

This technical guide outlines the in silico characterization of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine (CAS: 1343839-30-4).[1] As a versatile chemical scaffold combining a lipophilic cyclopropyl moiety, a solubilizing morpholine ring, and a basic ethylamine linker, this molecule presents a "privileged structure" profile often seen in CNS-active agents (e.g., Sigma-1 receptor ligands) and antimicrobial targets (e.g., CYP51 inhibitors).

This document details a Reverse Screening (Target Fishing) workflow, moving from ligand preparation to molecular docking and ADMET profiling. It is designed for researchers utilizing this scaffold as a fragment or lead compound in drug discovery campaigns.

Chemical Space & Pharmacophore Analysis[1][2]

Before initiating docking, the physicochemical properties of the ligand must be established to ensure accurate force field assignment.

Structural Deconstruction

The molecule consists of three distinct pharmacophoric features:

-

Cyclopropyl Group: Provides metabolic stability (blocking

-oxidation) and rigid lipophilicity ( -

Morpholine Ring: Acts as a hydrogen bond acceptor (ether oxygen) and improves water solubility/bioavailability.

-

Ethylamine Linker: The primary amine is likely protonated at physiological pH (7.4), serving as a key anchor point for electrostatic interactions (salt bridges) with aspartate or glutamate residues in binding pockets.

Stereochemical Considerations

The IUPAC name implies a chiral center at the C1 position (attached to the cyclopropyl group).

-

Critical Protocol: You must generate both (R) and (S) enantiomers during ligand preparation. Biological targets often exhibit high stereoselectivity; screening a racemate in silico yields ambiguous scoring results.

Physicochemical Profile (Predicted)

| Property | Value (Approx) | Significance |

| Molecular Weight | 170.25 Da | Fragment-like; high ligand efficiency potential.[1] |

| LogP | ~0.6 - 1.2 | High water solubility; likely CNS permeable.[1] |

| H-Bond Donors | 1 (Amine) | Key for directional binding.[1] |

| H-Bond Acceptors | 2 (O, N) | Morpholine oxygen is a weak acceptor. |

| Rotatable Bonds | 3-4 | Low entropic penalty upon binding.[1] |

Target Identification (Inverse Screening)

Since this molecule is a scaffold, the first step is Target Fishing to identify potential biological receptors.

Workflow Diagram

The following diagram illustrates the decision matrix for identifying targets for this specific scaffold.

Caption: Workflow for identifying biological targets using shape-based and fingerprint-based inverse screening.

Recommended Target Classes

Based on the morpholine-amine pharmacophore, the following target classes should be prioritized for docking:

-

Sigma Receptors (

): The basic amine + lipophilic bulk is a classic Sigma pharmacophore. -

Monoamine Transporters (DAT/SERT): Morpholine derivatives often modulate neurotransmitter uptake.

-

Fungal CYP51: If investigating antimicrobial activity, the nitrogen lone pair can coordinate with the Heme iron.

Molecular Docking Protocol

This protocol assumes the use of AutoDock Vina (open source) or GOLD (commercial), but the parameters are universal.

Step 1: Ligand Preparation

Objective: Generate a valid 3D structure with correct partial charges.

-

Input: Convert 2D structure to 3D.

-

Protonation: The primary amine (

) must be protonated to -

Energy Minimization: Use the MMFF94 force field (optimal for small organic molecules) to relax bond lengths/angles.

-

Tool: Avogadro or OpenBabel.

-

Command (OpenBabel):obabel -imi input.smi -omol2 output.mol2 --gen3d -p 7.4[1]

-

Step 2: Receptor Preparation

Objective: Prepare the protein target (e.g., Sigma-1 Receptor, PDB: 5HK1).

-

Cleaning: Remove water molecules (unless bridging is expected) and co-crystallized ligands.

-

Hydrogenation: Add polar hydrogens. This is critical for the aspartate residue interaction with the ligand's amine.

-

Charge Assignment: Apply Gasteiger charges .

Step 3: Grid Generation (Search Space)

-

Center: Define the center of the grid box based on the centroid of the co-crystallized ligand in the PDB file.

-

Dimensions:

-

For this small fragment (MW ~170), a box size of 20 x 20 x 20 Å is sufficient.

-

Note: Excessive box size increases noise and false positives.

-

Step 4: Docking Parameters (AutoDock Vina)

Execute the docking with high exhaustiveness to ensure the flexible ethyl chain finds the global minimum.

| Parameter | Setting | Rationale |

| Exhaustiveness | 16 - 32 | Higher value required for flexible linkers.[1] |

| Num Modes | 10 | Capture diverse binding poses. |

| Energy Range | 3 kcal/mol | Only keep poses close to the best score. |

Interaction Analysis (Post-Docking)

A successful "hit" for this molecule must display:

-

Salt Bridge: Distance < 4.0 Å between the ligand

and an acidic residue (Asp/Glu).[1] -

Hydrophobic Enclosure: The cyclopropyl group should be buried in a hydrophobic pocket (Val, Leu, Phe).

ADMET & Physicochemical Profiling

The "drug-likeness" of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine makes it an excellent fragment, but specific liabilities exist.[1]

Blood-Brain Barrier (BBB) Permeability[1]

-

Prediction: High.

-

Mechanism: The morpholine ring aids solubility, while the cyclopropyl group provides lipophilicity without adding excessive molecular weight. The small size (< 200 Da) facilitates passive diffusion.

-

In Silico Tool: Use SwissADME "Boiled-Egg" model.[1] This molecule is predicted to fall within the yellow yolk (BBB permeant).

Metabolic Stability[1][2][3]

-

Cyclopropyl Advantage: The cyclopropyl ring is generally resistant to P450 oxidation compared to an isopropyl or n-propyl chain.[1]

-

Morpholine Liability: The morpholine ring can be subject to oxidative ring opening or N-oxidation, though it is generally considered a stable bioisostere.

Toxicity Alerts

-

HERG Inhibition: Basic amines with lipophilic tails are frequent blockers of the hERG potassium channel.

-

Action: Run a specific hERG QSAR prediction (e.g., Pred-hERG).

-

-

Ames Test: Generally negative for simple morpholines, but the specific linker requires verification.

Visualizing the Pharmacophore Interaction

The following diagram represents the idealized binding mode of this ligand within a theoretical receptor pocket (e.g., GPCR or Ion Channel).

Caption: Predicted binding interaction map showing key electrostatic and hydrophobic contacts.

References

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for neuroactive ligand screening. Nucleic Acids Research, 47(W1), W357-W364. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

- Wale, N., & Karypis, G. (2009). Target fishing for chemical compounds using data-driven approaches.

- Meyer, E. A., Castellano, R. K., & Diederich, F. (2003). Interactions with aromatic rings in chemical and biological recognition. Angewandte Chemie International Edition, 42(11), 1210-1250. (Reference for Cyclopropyl/Hydrophobic interactions).

Methodological & Application

Application Note: A Protocol for the Synthesis of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, a valuable building block in medicinal and organic chemistry. The presented methodology is based on the robust and widely applicable reductive amination reaction. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the causality behind the experimental choices.

Introduction

Cyclopropylamines are a class of organic compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their unique conformational properties and metabolic stability.[1] The rigid cyclopropyl group can impart favorable pharmacological properties to a molecule. The morpholine moiety is also a common feature in many biologically active compounds, often improving aqueous solubility and pharmacokinetic profiles.[2] The target molecule, (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, combines these two valuable pharmacophores.

This guide details a reliable and scalable synthesis of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine via a one-pot reductive amination of cyclopropyl methyl ketone with morpholine. This method is advantageous due to its operational simplicity, use of readily available starting materials, and generally high yields.

Reaction Principle: Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds (aldehydes or ketones) and an amine. The reaction proceeds in two key stages:

-

Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed addition of the amine (morpholine) to the ketone (cyclopropyl methyl ketone) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a reactive iminium ion.[3][4]

-

Reduction: The iminium ion is then reduced in situ by a suitable reducing agent to yield the final amine product.

The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion as it is formed. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose, as it is a mild and selective reducing agent for iminium ions.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade | Supplier |

| Cyclopropyl methyl ketone | ≥98% | Commercially Available |

| Morpholine | ≥99% | Commercially Available |

| Sodium triacetoxyborohydride | ≥97% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Anhydrous Magnesium Sulfate | Commercially Available | |

| Round-bottom flask | Standard laboratory glassware | |

| Magnetic stirrer and stir bar | Standard laboratory equipment | |

| Argon or Nitrogen supply | ||

| TLC plates (Silica gel 60 F254) | Commercially Available | |

| Column chromatography setup | Standard laboratory equipment | |

| Rotary evaporator | Standard laboratory equipment |

Synthesis Workflow

Caption: Overall workflow for the synthesis of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropyl methyl ketone (1.0 eq).

-

Dissolve the ketone in anhydrous dichloromethane (DCM, approximately 5 mL per mmol of ketone).

-

Add morpholine (1.1 eq) to the solution.

-

Add glacial acetic acid (1.2 eq) dropwise to the stirred solution. The acid acts as a catalyst for iminium ion formation.[3]

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

-

Reduction:

-

To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

-

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the excess acetic acid and destroys any remaining reducing agent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (1-Cyclopropyl-2-morpholin-4-ylethyl)amine as an oil or a low-melting solid.

-

Characterization

The structure and purity of the synthesized (1-Cyclopropyl-2-morpholin-4-ylethyl)amine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the molecular structure.[5][6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound.[5]

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or gently warm the reaction mixture. |

| Inactive reducing agent | Use a fresh bottle of sodium triacetoxyborohydride. | |

| Low yield | Inefficient extraction | Perform additional extractions of the aqueous layer.[8] |

| Product loss during purification | Optimize the column chromatography conditions. | |

| Side product formation | Reduction of the starting ketone | Ensure the reducing agent is added after the iminium ion has had time to form. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine. The use of a one-pot reductive amination simplifies the experimental procedure and makes it amenable to scale-up. This synthetic guide is intended to be a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

-

de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 1(1), 1-8. Available at: [Link]

-

ChemRxiv. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Available at: [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

PrepChem.com. (n.d.). Synthesis of Cyclohexanone morpholine enamine (II). Available at: [Link]

- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

ResearchGate. (2021). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available at: [Link]

-

ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]

-

PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Available at: [Link]

-

Reddit. (2023). Extraction of Cyclopropylamine. Available at: [Link]

-

Master Organic Chemistry. (2025). Enamines. Available at: [Link]

-

PubMed Central. (2024). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. Available at: [Link]

-

YouTube. (2021). Enamine Formation from Secondary Amines | Aldehyde & Ketone Reactions Explained. Available at: [Link]

-

Youngstown State University. (n.d.). Enamine formation from cyclic ketones. Available at: [Link]

-

ResearchGate. (n.d.). Formation of Amines from Aldehydes, Ketones, and Derivatives. Available at: [Link]

-

SpectraBase. (n.d.). N-(Cyclopropylmethyl)-N-4-methylphenyl-1-[2-(thiophen-2-yl)ethyl]piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-CYCLOPROPYLETHANOL(2566-44-1) 1H NMR [m.chemicalbook.com]

- 8. reddit.com [reddit.com]

Application Notes and Protocols for In Vitro Profiling of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine

Introduction: A Hypothesis-Driven Approach to In Vitro Characterization

The compound (1-Cyclopropyl-2-morpholin-4-ylethyl)amine incorporates key structural motifs that suggest a potential interaction with monoamine oxidase (MAO) enzymes. The presence of a cyclopropylamine moiety is a well-established pharmacophore found in known MAO inhibitors, such as tranylcypromine.[1] The morpholine ring, a common feature in biologically active compounds, may influence the compound's solubility, metabolic stability, and interaction with the enzyme's active site.[2]

Given these structural features, a primary hypothesis is that (1-Cyclopropyl-2-morpholin-4-ylethyl)amine acts as an inhibitor of MAO-A and/or MAO-B. These enzymes are critical in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[3][4]

This document provides a comprehensive guide for researchers to establish robust in vitro assays to test this hypothesis. The protocols detailed below are designed to determine the inhibitory activity of the compound against both MAO-A and MAO-B, calculate its potency (IC50), and assess its general cytotoxicity to ensure the observed enzyme inhibition is not a result of broad cellular toxicity.

Experimental Design Overview

A logical workflow is essential for the efficient and accurate characterization of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine. The proposed experimental plan involves a primary screening to detect MAO inhibition, followed by potency determination and a counter-screen for cytotoxicity.

Figure 1: A stepwise workflow for the in vitro characterization of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

The initial step is to screen the compound for inhibitory activity against both MAO-A and MAO-B isoforms. A variety of assay formats are available, with fluorescent and chemiluminescent methods being particularly well-suited for high-throughput screening due to their sensitivity and convenience.[5][6][7] This protocol will detail a widely used fluorometric method.

Principle of the Fluorometric MAO Inhibition Assay

This assay relies on the enzymatic activity of MAO, which produces hydrogen peroxide (H₂O₂) as a byproduct of monoamine oxidation.[5][7] The H₂O₂ then reacts with a non-fluorescent probe (such as Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin). An inhibitor of MAO will reduce the production of H₂O₂ and thus decrease the fluorescent signal.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

(1-Cyclopropyl-2-morpholin-4-ylethyl)amine (test compound)

-

Clorgyline (MAO-A selective inhibitor, positive control)[3]

-

Selegiline (deprenyl) (MAO-B selective inhibitor, positive control)[3][5]

-

MAO substrate (e.g., p-tyramine or a commercial substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Protocol: MAO-A and MAO-B Inhibition Screening

-

Prepare Reagents:

-

Dissolve the test compound and control inhibitors in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

-

Prepare working solutions of the test compound and controls by diluting the stock solutions in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in assay buffer.

-

-

Assay Procedure:

-

Add 50 µL of assay buffer to all wells of a 96-well plate.

-

Add 25 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well, except for the "no enzyme" control wells.

-

Add 25 µL of the test compound, control inhibitor, or vehicle (assay buffer with DMSO) to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the reaction mixture to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

-

Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100

-

Part 2: IC50 Determination

If significant inhibition (typically >50%) is observed in the primary screen for either MAO-A or MAO-B, the next step is to determine the half-maximal inhibitory concentration (IC50).[8] This value quantifies the potency of the inhibitor.[9]

Protocol: IC50 Curve Generation

-

Prepare Serial Dilutions:

-

Prepare a series of dilutions of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine in assay buffer. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

-

-

Assay Procedure:

-

Follow the same procedure as the primary screening assay, but instead of a single concentration of the test compound, add the different concentrations from the serial dilution to the wells.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[9]

-

| Parameter | Description |

| Top | The highest response level (should be close to 100%). |

| Bottom | The lowest response level (should be close to 0%). |

| LogIC50 | The logarithm of the IC50 value. |

| HillSlope | The steepness of the curve. |

Table 1: Key parameters from a typical dose-response curve analysis.

Part 3: Cytotoxicity Counter-Screen

It is crucial to determine if the observed MAO inhibition is a specific effect or a consequence of general cytotoxicity.[10] A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents

-

A suitable cell line (e.g., SH-SY5Y, a human neuroblastoma cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

(1-Cyclopropyl-2-morpholin-4-ylethyl)amine

-

Doxorubicin (positive control for cytotoxicity)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom microplates

-

Absorbance microplate reader (570 nm)

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or controls.

-

Incubate for a period relevant to the MAO assay (e.g., 24 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percent viability: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

-

Plot the percent viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).

-

Figure 2: Workflow for the MTT cytotoxicity assay.

Interpreting the Results

A successful in vitro characterization will yield the IC50 values of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine for both MAO-A and MAO-B, as well as its CC50 value. An ideal MAO inhibitor candidate will have a low IC50 for the target isoform(s) and a much higher CC50, indicating a good therapeutic window. A significant difference between the IC50 values for MAO-A and MAO-B will indicate isoform selectivity.

References

-

ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]

-

Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 626–632. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

-

KoreaScience. (n.d.). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Retrieved from [Link]

-

PMC. (n.d.). A Practical Guide to Immunoassay Method Validation. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 6. mdpi.com [mdpi.com]

- 7. Monoamine Oxidase Assays [cellbiolabs.com]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. courses.edx.org [courses.edx.org]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Advanced Analytical Methodologies for the Comprehensive Characterization of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine

Abstract

(1-Cyclopropyl-2-morpholin-4-ylethyl)amine is a novel chemical entity incorporating three key structural motifs: a primary amine, a strained cyclopropyl ring, and a morpholine heterocycle. Such compounds are of significant interest in pharmaceutical and agrochemical research, where the unique combination of a cyclopropylamine moiety, known for its influence on metabolic stability and binding affinity, and a morpholine group, which often enhances pharmacokinetic properties, presents a promising scaffold.[1][2][3][4] The presence of a stereocenter further necessitates a rigorous and multi-faceted analytical approach for its complete characterization. This guide provides a suite of advanced, orthogonal analytical methods for the definitive identification, purity assessment, and structural elucidation of this compound, ensuring scientific integrity and supporting regulatory requirements in a drug development context.

Introduction: The Analytical Challenge

The structural complexity of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine demands an analytical strategy that can independently verify its identity, purity, and stereochemistry. The molecule's key features present distinct analytical considerations:

-

Primary Aliphatic Amine: Lacks a strong native chromophore, complicating analysis by UV-based chromatography without derivatization.[5]

-

Tertiary Amine (Morpholine): The basic nitrogen can lead to peak tailing in reversed-phase chromatography if not properly controlled with mobile phase modifiers.

-

Cyclopropyl Group: A strained ring system that imparts unique steric and electronic properties, which can be probed by spectroscopic methods.[1]

-

Chiral Center: The molecule is chiral, mandating the use of stereospecific analytical techniques to determine enantiomeric purity, a critical parameter for pharmaceutical development.

This document outlines an integrated workflow employing chromatography and spectroscopy to build a comprehensive characterization profile.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1343839-30-4 | [6] |

| Molecular Formula | C₉H₁₈N₂O | [6] |

| Molecular Weight | 170.26 g/mol | [6] |

| Structure |  | N/A |

The Orthogonal Analytical Strategy

A robust characterization relies on an orthogonal approach, where different analytical techniques with distinct separation and detection principles are used to analyze the same sample. This strategy minimizes the risk of overlooking impurities or misidentifying the compound. Our proposed workflow integrates chromatographic separations for purity with spectroscopic methods for structural confirmation.

Caption: Orthogonal approach for comprehensive characterization.

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of non-volatile organic compounds. Given the analyte's lack of a UV chromophore, two primary approaches are recommended.

Rationale: Overcoming Detection Challenges

-

UV Detection with Derivatization: This is a highly sensitive and common approach for amines.[7][8] By reacting the primary amine with a labeling agent (a "chromophore tag"), the molecule becomes readily detectable by UV-Vis or fluorescence detectors. Dansyl chloride is an excellent choice as it reacts specifically with primary and secondary amines to form highly fluorescent derivatives.[9]

-

Universal Detection (ELSD/CAD): An alternative is to use a mass-based detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These detectors do not require a chromophore and respond to any non-volatile analyte, making them suitable for initial purity screens without derivatization.

Protocol: Purity by HPLC-UV Following Dansylation

This protocol provides a self-validating system for quantifying the analyte and its primary-amine-containing impurities.

Workflow Diagram:

Caption: Workflow for pre-column derivatization with Dansyl Chloride.

Step-by-Step Protocol:

-

Sample Preparation (Derivatization):

-

Prepare a 1.0 mg/mL solution of the analyte in acetonitrile (ACN).

-

In a vial, mix 100 µL of the analyte solution, 200 µL of a 1.5 mg/mL Dansyl Chloride solution (in ACN), and 100 µL of 0.1 M borate buffer (pH 9.5).

-

Vortex the mixture and heat at 60°C for 30 minutes in a heating block.

-

Cool the vial to room temperature. Add 100 µL of a quenching solution (e.g., 2% methylamine in water) to react with excess Dansyl Chloride.

-

Dilute the final solution with mobile phase A to an appropriate concentration for HPLC analysis (e.g., ~50 µg/mL).

-

-

HPLC Conditions:

-

The following parameters provide a robust starting point for method development.

-

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | High-efficiency separation for complex samples. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protonation for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in ACN | Strong organic solvent for elution. |

| Gradient | 10% to 95% B over 15 min | Ensures elution of the derivatized analyte and separation from impurities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Detection | UV at 254 nm or Fluorescence (Ex: 335 nm, Em: 520 nm) | High sensitivity for dansylated compounds. |

| Injection Vol. | 2 µL | Minimizes peak broadening. |

Chiral Purity Analysis

The presence of a stereocenter requires a specific method to separate and quantify the enantiomers. Chiral HPLC is the industry standard for this purpose.

Rationale: The Importance of Stereoisomer Separation

Enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Regulatory agencies mandate the control and quantification of the desired enantiomer and its counterpart. Chiral stationary phases (CSPs) create a chiral environment within the HPLC column, allowing for differential interaction and separation of the enantiomers.

Protocol: Enantiomeric Purity by Chiral HPLC

Method development for chiral separations often involves screening various CSPs and mobile phase systems. Polysaccharide-based columns are a highly versatile and successful starting point.

Step-by-Step Protocol:

-

Column Selection:

-

Start with an immobilized polysaccharide-based chiral column, such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate).

-

-

Mobile Phase Screening:

-

Normal Phase: A common starting point. Use a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine) is often required to improve peak shape for amines.

-

Reversed Phase: Use a mixture of water/buffer and an organic modifier like ACN or Methanol.

-

-

Example Chiral HPLC Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | Chiralpak IA (or similar) 4.6 x 250 mm, 5 µm | Proven CSP for a wide range of chiral amines. |

| Mobile Phase | Heptane:Ethanol:Diethylamine (80:20:0.1, v/v/v) | Typical normal phase condition for amine separation. |

| Mode | Isocratic | Simplifies the method once separation is achieved. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Column Temp. | 25 °C | Controlled temperature for reproducible retention times. |

| Detection | UV at 210 nm | Low wavelength UV for detection without a strong chromophore. |

| Injection Vol. | 10 µL | Standard injection volume. |

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure.

Mass Spectrometry (MS)

-

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. It provides a mass measurement with high accuracy (typically < 5 ppm), which can distinguish the target molecule's formula (C₉H₁₈N₂O) from other potential isobaric structures. Tandem MS (MS/MS) fragments the molecule in a controlled manner, providing evidence of its connectivity. For this molecule, characteristic fragments would include the loss of the cyclopropyl group (m/z 41) or cleavage yielding the morpholinoethyl fragment (m/z 100).[10][11]

Protocol: LC-HRMS Analysis

-

Instrumentation: Couple an HPLC or UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amine groups are readily protonated.

-

Chromatography: Use the reversed-phase HPLC conditions described in Section 3.2 (without post-derivatization) to separate the analyte from non-volatile impurities before MS analysis.

-

Data Acquisition: Acquire full scan MS data to determine the accurate mass of the protonated molecule [M+H]⁺. Then, acquire MS/MS data on the [M+H]⁺ ion to obtain the fragmentation pattern.

Expected Data:

| Analysis | Expected Result for C₉H₁₈N₂O |

| [M+H]⁺ Exact Mass | Calculated: 171.1503; Observed: within 5 ppm |

| Key MS/MS Fragments | m/z 100.0762 (C₅H₁₀NO⁺), m/z 70.0657 (C₄H₈N⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for unambiguous assignment. The cyclopropyl protons will appear in the highly shielded (upfield) region of the ¹H spectrum, while the morpholine protons will show characteristic triplet-like patterns for the CH₂ groups adjacent to the oxygen and nitrogen atoms.[12][13]

Predicted ¹H NMR Chemical Shifts:

| Protons | Approximate δ (ppm) | Multiplicity | Notes |

| Cyclopropyl CH₂ | 0.2 - 0.8 | m | Highly shielded protons of the 3-membered ring. |

| Cyclopropyl CH | 0.9 - 1.2 | m | Methine proton adjacent to the chiral center. |

| -NH₂ | 1.5 - 2.5 | br s | Broad singlet, exchangeable with D₂O. |

| Morpholine -CH₂-N- | 2.4 - 2.6 | t | Protons adjacent to the morpholine nitrogen. |

| Ethyl -CH₂-N- | 2.6 - 2.8 | m | Protons of the ethyl linker. |

| Chiral CH | 2.9 - 3.2 | m | Methine proton at the stereocenter. |

| Morpholine -CH₂-O- | 3.6 - 3.8 | t | Protons adjacent to the morpholine oxygen. |

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Causality: FTIR confirms the presence of key functional groups by detecting their vibrational frequencies. For this molecule, the N-H stretches of the primary amine are particularly diagnostic, appearing as a doublet in the 3300-3400 cm⁻¹ region. The C-O-C stretch of the morpholine ether provides another key confirmation.[14]

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H Stretch (doublet) | Primary Amine |

| 2850 - 3000 | C-H Stretch | Alkyl & Cyclopropyl |

| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine |

| 1070 - 1150 | C-O-C Stretch | Ether (Morpholine) |

Integrated Characterization Workflow

The following diagram illustrates the logical flow for a complete characterization, starting with initial purity checks and culminating in full structural verification.

Caption: Decision-based workflow for efficient sample characterization.

References

-

Reiss, R., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Faid, A., et al. (2017). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

-

Rousseaux, S., et al. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available at: [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Product Page. Available at: [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Available at: [Link]

-

Liu, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

NIST. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Piras, M., et al. (2020). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Molecules. Available at: [Link]

-

PubMed. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. The Journal of Chemical Physics. Available at: [Link]

-

Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

-

Supporting Information. (n.d.). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Available at: [Link]

-

Kim, B., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science and Nutrition. Available at: [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

-

ResearchGate. (n.d.). THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Request PDF. Available at: [Link]

-

SIELC. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. SIELC. Available at: [Link]

-

AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. The Journal of Chemical Physics. Available at: [Link]

-

ResearchGate. (2011). A Strategy to Minimize Reactive Metabolite Formation. Journal of Medicinal Chemistry. Available at: [Link]_

-

AKJournals. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria. Available at: [Link]

-

Analytice. (2017). Laboratory analysis of morpholine (CAS: 110-91-8). Analytice. Available at: [Link]

-

ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

SpectraBase. (n.d.). N-(Cyclopropylmethyl)-N-4-methylphenyl-1-[2-(thiophen-2-yl)ethyl]piperidin-4-amine - Optional[13C NMR]. SpectraBase. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. preprints.org [preprints.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum [chemicalbook.com]

- 13. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]

- 14. Cyclopropylamine [webbook.nist.gov]

Interpreting NMR and mass spectrometry data of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine

An In-Depth Technical Guide to the Structural Elucidation of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine using NMR and Mass Spectrometry

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, with its unique combination of a strained cyclopropyl ring, a flexible ethylamine linker, and a heterocyclic morpholine moiety, presents an interesting case for detailed analytical characterization. These structural motifs are prevalent in pharmacologically active compounds, making a thorough understanding of their spectral signatures essential for researchers in medicinal chemistry and related fields.

This application note provides a comprehensive guide to the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (1-Cyclopropyl-2-morpholin-4-ylethyl)amine. Moving beyond a mere listing of expected values, this document delves into the causal relationships between the molecule's structure and its spectral output. We will explore the principles behind the expected chemical shifts, coupling patterns, and mass fragmentation pathways. Furthermore, we provide detailed, field-proven protocols for data acquisition, ensuring that researchers can generate high-quality, reproducible data for this and structurally related molecules.

Molecular Structure and Key Analytical Subunits

To effectively interpret spectral data, we must first dissect the molecule into its constituent parts, each with characteristic spectral properties. The molecular formula is C₉H₁₈N₂O, and the molecular weight is 170.26 g/mol .[1]

Caption: Structure of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine with atom numbering.

The molecule can be deconstructed into four key subunits for analysis:

-

The Morpholine Ring: A six-membered heterocycle containing both an ether and a tertiary amine. Its chair conformation and the electronegativity of the oxygen and nitrogen atoms are primary determinants of the chemical shifts of its protons and carbons.

-

The Ethyl Linker: A two-carbon chain connecting the morpholine nitrogen to the chiral center.

-

The Cyclopropyl Group: A strained three-membered ring directly attached to the chiral center. Its unique electronic properties lead to highly characteristic, shielded signals in NMR spectroscopy.[2][3]

-

The Primary Amine: The -NH₂ group, whose protons are exchangeable and whose presence dictates the molecule's basicity and influences the mass spectrum's molecular ion peak according to the nitrogen rule.

Mass Spectrometry Analysis

Electrospray Ionization (ESI) is the method of choice for this molecule due to its polarity and the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.[4][5][6] The analysis is typically performed using a quadrupole mass analyzer, which filters ions based on their mass-to-charge ratio (m/z) as they pass through an electric field generated by four parallel rods.[7][8][9]

Expected Molecular Ion

Given the molecular formula C₉H₁₈N₂O, the monoisotopic mass is 170.1419 Da. In positive ion ESI-MS, the molecule will readily accept a proton (H⁺, mass ≈ 1.0078 Da) at one of its basic nitrogen sites. Therefore, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected [M+H]⁺: m/z 171.1497

The presence of two nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Predicted Fragmentation Pathway